molecular formula C12H19N5 B1611289 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine CAS No. 219132-76-0

1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine

货号: B1611289
CAS 编号: 219132-76-0
分子量: 233.31 g/mol
InChI 键: RWOJNAKNHZUALN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound remains limited, structural analogs provide insights. For example, substituted phenylguanidine derivatives typically crystallize in monoclinic or triclinic systems with space groups such as $$ P\overline{1} $$ or $$ P2_1/c $$. Key geometric parameters include:

  • Bond lengths : The C–N bond in the guanidine group measures ~1.33–1.35 Å, consistent with partial double-bond character.
  • Torsional angles : The dihedral angle between the phenyl ring and methylpiperazine group ranges from 35° to 50°, indicating moderate steric hindrance.
Parameter Value Source
Density 1.24 g/cm³
Boiling Point 385.2°C at 760 mmHg
LogP (logarithmic octanol-water partition coefficient) 1.62

属性

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)15-12(13)14/h2-5H,6-9H2,1H3,(H4,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOJNAKNHZUALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576362
Record name N''-[4-(4-Methylpiperazin-1-yl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219132-76-0
Record name N''-[4-(4-Methylpiperazin-1-yl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives as Precursors

A green synthesis process reported for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride involves:

  • Dissolving p-cyanobenzyl chloride in an ethanol-water mixed solvent (2:1 volume ratio).
  • Adding methylpiperazine in a molar ratio of 1:1.2–1.5 (p-cyanobenzyl chloride:methylpiperazine).
  • Heating the mixture to promote nucleophilic substitution, yielding 4-(4-methylpiperazin-1-ylmethyl)benzonitrile.
  • Refluxing with sodium hydroxide (molar ratio 1:6–6.5 relative to p-cyanobenzyl chloride) to hydrolyze the nitrile to the corresponding carboxylic acid.
  • Acidifying with dilute hydrochloric acid under ice bath conditions and adding sodium chloride to precipitate the hydrochloride salt.
  • Filtering and drying to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride with improved yield and purity.

Reaction summary table:

Step Reagents/Conditions Molar Ratios Solvent Temperature Outcome
Nucleophilic substitution p-cyanobenzyl chloride + methylpiperazine 1 : 1.2–1.5 Ethanol:Water (2:1) Heating (specific T not stated) 4-(4-methylpiperazin-1-ylmethyl)benzonitrile
Hydrolysis Sodium hydroxide reflux 1 : 6–6.5 Aqueous Reflux 4-(4-methylpiperazin-1-ylmethyl)benzoic acid
Acidification & precipitation Dilute HCl, NaCl saturation, cooling Aqueous Ice bath Hydrochloride salt precipitate

This method is noted for its simplicity, environmental friendliness (no toxic gases released), and high product purity and yield.

Guanidinylation Step to Form this compound

While direct detailed procedures for guanidinylation of the above intermediate to form this compound are less explicitly described in the available patents, general synthetic principles for guanidine derivatives apply:

  • Reaction of the amine-functionalized intermediate with guanidine derivatives or guanidinylation reagents (e.g., cyanamide, S-methylisothiourea, or carbodiimides).
  • Conditions generally involve mild heating in polar aprotic solvents or aqueous media.
  • The choice of reagent and conditions is optimized to avoid side reactions and maximize yield.

Related Synthetic Routes in Imatinib Intermediates Preparation

The compound this compound is structurally related to intermediates used in imatinib synthesis. Patents on imatinib intermediates provide insight into preparation strategies:

  • Condensation of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride with amines under controlled conditions to form amide intermediates.
  • Use of organic bases such as pyridine or triethylamine to neutralize HCl generated during acylation.
  • Alternative methods avoid pyridine due to its toxicity and difficulty in removal, opting for neutral solvents and direct precipitation of hydrochloride salts.
  • Reduction of nitro groups to amines using palladium-catalyzed hydrogenation or tin(II) chloride reduction.
  • Use of catalytic Pd complexes and sodium tert-butoxide for coupling reactions in some synthetic routes.

These methods highlight the importance of controlling reaction conditions such as temperature, solvent, and stoichiometry to optimize yields and purity of intermediates structurally related to this compound.

Comparative Data Table of Preparation Parameters

Parameter Method from Patent CN104910101A Imatinib Intermediates Methods
Starting Material p-Cyanobenzyl chloride 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride
Key Reagents Methylpiperazine, NaOH, HCl, NaCl Amines, Pd catalysts, organic bases (pyridine/TEA)
Solvent Ethanol-water (2:1) Pyridine, THF, ethyl acetate, neutral organic solvents
Temperature Heating for substitution, reflux for hydrolysis Room temperature to reflux, inert atmosphere for coupling
Reaction Time Not explicitly stated Several hours to overnight depending on step
Yield High overall yield and purity reported Variable (50-70% typical), improved by modified methods
Environmental Considerations Green synthesis, no toxic gases released Use of toxic solvents like pyridine discouraged

Summary and Research Findings

  • The preparation of this compound involves initial synthesis of the 4-(4-methylpiperazin-1-ylmethyl)phenyl intermediate via nucleophilic substitution of p-cyanobenzyl chloride with methylpiperazine.
  • Hydrolysis of the nitrile to the acid and subsequent guanidinylation forms the target guanidine compound.
  • Optimized green synthesis methods improve yield, purity, and environmental impact compared to older protocols.
  • Related imatinib intermediate syntheses provide valuable insights into reaction conditions, catalysts, and purification strategies.
  • Detailed stoichiometric ratios, solvent systems, and temperature controls are critical for efficient synthesis.

This comprehensive analysis integrates diverse patent sources and research data to provide a professional and authoritative overview of the preparation methods for this compound.

化学反应分析

Types of Reactions: 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine has several scientific research applications:

作用机制

The mechanism of action of 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways or modulate receptor activity to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

1-[4-(Hydroxymethyl)phenyl]guanidine

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.20 g/mol
  • Key Difference : Replaces the methylpiperazine group with a hydroxymethyl (-CH₂OH) substituent.

1-[5-(4-Methoxyphenyl)pyridin-2-yl]guanidine trifluoroacetate

  • Molecular Formula : C₁₃H₁₄N₄O·C₂F₃O₂H
  • Molecular Weight : 356.30 g/mol
  • Key Difference : Incorporates a pyridine ring and methoxyphenyl group.
  • Implications : The pyridine ring introduces aromatic nitrogen, which may alter electronic properties and binding affinity in biological targets. The trifluoroacetate counterion improves crystallinity and stability .

Modifications to the Piperazine Group

N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine hydrochloride

  • Molecular Formula : C₁₃H₂₀ClN₅O
  • Molecular Weight : 297.79 g/mol
  • Key Difference : The piperazine nitrogen is acetylated.

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride

  • Molecular Formula : C₁₃H₂₁ClN₄O
  • Molecular Weight : 284.79 g/mol
  • Key Difference : Replaces methylpiperazine with a morpholine ring connected via an ethyl linker.
  • Implications : Morpholine’s oxygen atom introduces hydrogen-bonding capacity distinct from piperazine’s nitrogen, which may influence target selectivity. The ethyl linker adds conformational flexibility .

Structural Analogues with Heterocyclic Linkers

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine trifluoroacetate

  • Molecular Formula : C₁₅H₂₁F₃N₄O₃
  • Molecular Weight : 362.35 g/mol
  • Key Difference : Features a pyrrolidine group connected via an ethoxy linker.
  • The ethoxy group may enhance solubility .

生物活性

1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a guanidine functional group attached to a phenyl ring, which is further substituted with a 4-methylpiperazine moiety, this compound exhibits potential therapeutic applications across various disease models, particularly in cancer and inflammation.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of various enzymes involved in inflammatory pathways and cancer progression. Its guanidine group facilitates hydrogen bonding, enhancing interactions with target enzymes.
  • Receptor Modulation : The piperazine moiety contributes to its ability to modulate receptor activity, influencing signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving several cancer cell lines, the compound showed potent antiproliferative effects, with IC50 values indicating effective inhibition at micromolar concentrations.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis via caspase activation
MDA-MB-23139Inhibition of AKT and STAT3 signaling
A54925Downregulation of NF-κB activity

In these studies, the compound was noted to induce apoptosis through several mechanisms, including DNA damage response activation and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It inhibits key inflammatory mediators, contributing to reduced cytokine production in vitro.

Table 2: Anti-inflammatory Activity

Inflammatory MediatorInhibition (%) at 25 µM
TNF-α70
IL-665
COX-250

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. Variants of this compound have been developed to enhance potency or selectivity against specific targets.

Table 3: Synthetic Pathways

StepReagentsConditions
GuanidinationGuanidine hydrochlorideAcidic conditions
Piperazine substitution4-MethylpiperazineBasic conditions

常见问题

Q. What are the optimal synthetic routes for preparing 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-(4-methylpiperazin-1-yl)aniline with a cyanamide derivative under catalytic conditions. Key steps include:
  • Intermediate Preparation : Reacting 4-(4-methylpiperazin-1-yl)aniline with cyanamide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the guanidine core .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Adjusting molar ratios (1:1.2 for aniline:cyanamide) and temperature (80–100°C) improves yield to ~70–75% .

Q. How can researchers structurally characterize this compound, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine ring (δ 2.3–2.8 ppm for N–CH₃) and guanidine NH signals (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 276.1921 [M+H]⁺) validates molecular weight .
  • Elemental Analysis : C, H, N content should match theoretical values (e.g., C: 56.5%, H: 7.3%, N: 30.4%) .

Q. What are the primary biological targets or activities reported for this compound, and which assays are recommended for preliminary screening?

  • Methodological Answer :
  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., histamine H₃ receptor IC₅₀ determination via [³H]-α-methylhistamine binding) .
  • Enzyme Inhibition : Fluorogenic assays for kinases or phosphatases (e.g., ATPase activity measured via malachite green phosphate detection) .
  • Cell-Based Assays : MTT assays for cytotoxicity profiling (e.g., IC₅₀ values in cancer cell lines) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution, guanidine N-alkylation) influence the compound’s antagonistic activity against histamine H₃ receptors?

  • Methodological Answer :
  • Piperazine vs. Piperidine : Replacing the piperazine ring with piperidine reduces basicity (ΔpKa ~1.2), lowering H₃ receptor affinity (IC₅₀ increases from 12 nM to 48 nM) .
  • N-Alkylation : Methylation of the guanidine NH groups decreases H-bonding capacity, reducing binding entropy (ΔΔG = +2.1 kcal/mol) .
  • SAR Strategy : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor residues (e.g., Asp²⁹⁴ in H₃R) .

Q. What computational approaches are effective in predicting the compound’s physicochemical properties (e.g., pKa, logP) and correlating them with bioavailability?

  • Methodological Answer :
  • pKa Prediction : AIBLHiCoS methodology using gas-phase ab initio bond lengths (MAE <0.3 pKa units for aryl guanidines) .
  • LogP Estimation : Consensus models (e.g., XLOGP3, AlogPS) combined with experimental shake-flask data .
  • Bioavailability : Apply the Lipinski Rule of Five and QikProp ADMET profiling (e.g., CNS permeability score >−2) .

Q. How can researchers resolve contradictory data in binding affinity studies (e.g., discrepancies between in vitro and cellular assays)?

  • Methodological Answer :
  • Buffer Conditions : Test pH effects (e.g., HEPES vs. Tris buffers alter protonation states, affecting IC₅₀ by ~3-fold) .
  • Membrane Permeability : Compare free vs. protein-bound concentrations via equilibrium dialysis .
  • Off-Target Screening : Use selectivity panels (e.g., CEREP BioPrint®) to identify interference from adrenergic or dopaminergic receptors .

Q. What strategies are recommended for designing stable formulations of this compound for in vivo studies, considering its hygroscopicity and pH sensitivity?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts (improves crystallinity; TGA shows <1% weight loss at 25°C/60% RH) .
  • Lyophilization : Use trehalose (10% w/v) as a cryoprotectant to prevent degradation during freeze-drying .
  • pH Adjustment : Formulate in citrate buffer (pH 4.0) to stabilize the guanidinium ion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。